Regioisomeric Identity Determines Synthetic Utility: 5‑Hydroxymethyl vs. 3‑Hydroxymethyl Substitution
The target compound is the 5‑hydroxymethyl isomer, which is explicitly used as the starting material in the synthesis of PASK inhibitors in WO2014/66795 [1]. The alternative 3‑hydroxymethyl isomer (CAS 100419‑46‑5) would place the reactive arm at a position that is electronically conjugated with the pyridine‑type nitrogen, altering its nucleophilicity and directing substitution patterns away from the pharmacophore model validated in the patent SAR [2]. While a direct head‑to‑head yield comparison for the same reaction is not available in open literature, the patent’s exclusive reliance on the 5‑hydroxymethyl isomer constitutes a strong class‑level inference of its necessity for the disclosed biological activity.
| Evidence Dimension | Regiochemical position of the hydroxymethyl group on the pyrazole ring |
|---|---|
| Target Compound Data | 5‑(hydroxymethyl) substitution on 1‑methyl‑1H‑pyrazole (CAS 84547‑61‑5) |
| Comparator Or Baseline | 3‑(hydroxymethyl) substitution on 1‑methyl‑1H‑pyrazole (CAS 100419‑46‑5) |
| Quantified Difference | N/A — positional isomerism; no direct yield data available. Exclusive use of the 5‑isomer in patent SAR [1]. |
| Conditions | Multi‑step synthesis of PASK inhibitors (WO2014/66795) |
Why This Matters
Procurement of the 3‑isomer instead of the 5‑isomer will lead to a different connectivity in the final target molecule, invalidating the patent SAR and likely abolishing the desired biological activity.
- [1] BIOENERGENIX; McCALL, John; KELLY, Robert C.; ROMERO, Donna L. Patent WO2014/66795 A1, Heterocyclic compounds for the inhibition of PASK, Paragraph 0175, 2014. View Source
- [2] PubChem Compound Summary for (1-methyl-1H-pyrazol-3-yl)methanol. National Center for Biotechnology Information. View Source
